molecular formula C23H18Br2N2 B10923614 1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10923614
M. Wt: 482.2 g/mol
InChI Key: NCDYMKJNBBTZER-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole can be achieved through a multi-step process. One common method involves the Knoevenagel condensation of 1-benzyl-4-piperidinone with aromatic aldehydes, followed by condensation with 6-aminouracils in acetic acid . This method allows for the formation of the desired pyrazole derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure maximum yield and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C23H18Br2N2

Molecular Weight

482.2 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-bromophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H18Br2N2/c1-16-22(18-7-11-20(24)12-8-18)26-27(15-17-5-3-2-4-6-17)23(16)19-9-13-21(25)14-10-19/h2-14H,15H2,1H3

InChI Key

NCDYMKJNBBTZER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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